molecular formula C8H13N3O B2539112 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 1040044-22-1

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No. B2539112
CAS RN: 1040044-22-1
M. Wt: 167.212
InChI Key: YDTBWRKKKPWTLU-UHFFFAOYSA-N
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Description

“3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The compound also contains a cyclopropyl group .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-oxadiazole ring and a cyclopropyl group . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring in the compound can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Photochemical Synthesis

Research on 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, closely related to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine, describes a photochemical methodology for their synthesis. This process involves irradiation in methanol in the presence of ammonia, primary, or secondary aliphatic amines, leading to various oxadiazoles, including methoxy derivatives (Buscemi et al., 2001).

Process Safety in Synthesis

A safe and scalable synthesis of 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, a compound structurally similar to this compound, has been developed. This synthesis employs process safety principles and tools to ensure stability and define optimal reaction parameters, highlighting the importance of protecting groups in thermal stability (Likhite et al., 2016).

Antibacterial Activity

Synthesized derivatives of 1,3,4-oxadiazole, closely related to this compound, have shown enhanced antibacterial activity compared to standard drugs against Gram-positive and Gram-negative organisms. This suggests the potential of such compounds in antibacterial applications (Singhai & Gupta, 2019).

Energetic Materials Synthesis

Multicyclic oxadiazoles, including 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine, have been synthesized for use as energetic materials. These materials, related to this compound, exhibit good thermal stability and high density, important for applications in energetic materials (Pagoria et al., 2017).

Insensitive Energetic Materials

Derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for use as insensitive energetic materials. These compounds show moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).

Biochemical Analysis

Biochemical Properties

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with muscarinic receptors, exhibiting partial agonist and antagonist properties . The nature of these interactions involves binding to the receptor sites, influencing their activity and downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of muscarinic receptors, leading to changes in intracellular signaling cascades . These changes can impact various cellular processes, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to muscarinic receptors, acting as a partial agonist or antagonist . This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and cellular responses. The compound’s structure allows it to interact with the receptor’s active site, influencing its conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can influence the compound’s accumulation and activity, affecting its overall therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-5-1-2-7-10-8(11-12-7)6-3-4-6/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTBWRKKKPWTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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